An In-depth Technical Guide to 3-(1-Hydroxycyclopentyl)propanoic Acid: Physicochemical Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 3-(1-Hydroxycyclopentyl)propanoic Acid: Physicochemical Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(1-Hydroxycyclopentyl)propanoic acid is a bifunctional organic molecule incorporating a tertiary alcohol and a carboxylic acid moiety on a cyclopentyl scaffold. While not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. The cyclopentyl group can enhance lipophilicity and metabolic stability, while the hydroxyl and carboxylic acid groups provide opportunities for hydrogen bonding and prodrug strategies. This guide provides a comprehensive overview of the predicted physical and chemical properties of 3-(1-Hydroxycyclopentyl)propanoic acid, proposes a viable synthetic route, and explores its potential applications in drug discovery and development. The information herein is a blend of data extrapolated from analogous structures and established principles of organic chemistry, intended to serve as a foundational resource for researchers investigating this and similar molecular scaffolds.
Nomenclature and Molecular Structure
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IUPAC Name: 3-(1-Hydroxycyclopentyl)propanoic acid
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Molecular Formula: C₈H₁₄O₃[1]
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Molecular Weight: 158.19 g/mol
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CAS Number: Not assigned.
The structure of 3-(1-Hydroxycyclopentyl)propanoic acid features a propanoic acid chain attached to a cyclopentyl ring at the C1 position, which also bears a hydroxyl group.
Figure 1. 2D Chemical Structure of 3-(1-Hydroxycyclopentyl)propanoic acid.
Physicochemical Properties (Predicted)
Due to the limited experimental data for this specific molecule, the following properties are predicted based on its structure and comparison with analogous compounds like 3-cyclopentylpropionic acid and 3-hydroxypropanoic acid.
| Property | Predicted Value | Comments |
| Molecular Weight | 158.19 g/mol | Calculated from the molecular formula C₈H₁₄O₃. |
| Appearance | Colorless to pale yellow solid or viscous liquid | Based on similar short-chain carboxylic acids. |
| Boiling Point | > 200 °C (decomposes) | Expected to be high due to hydrogen bonding capabilities of both the carboxylic acid and hydroxyl groups. Likely to dehydrate to form an unsaturated acid upon heating. |
| Melting Point | ~40-60 °C | The presence of polar functional groups would increase the melting point compared to 3-cyclopentylpropionic acid (131 °C is likely an error in the source data, a lower melting point is expected).[2] |
| Solubility | Soluble in water, methanol, ethanol, and other polar organic solvents. | The polar carboxylic acid and hydroxyl groups will confer good solubility in polar solvents. |
| pKa | ~4.5 - 5.0 | Similar to other short-chain carboxylic acids.[3] |
| LogP | ~0.8 - 1.2 | The cyclopentyl group increases lipophilicity, but this is counteracted by the two polar functional groups. |
Spectral Analysis (Theoretical)
The following spectral characteristics are predicted for 3-(1-Hydroxycyclopentyl)propanoic acid and would be key in its experimental identification.
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¹H NMR Spectroscopy:
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δ 10-12 ppm (singlet, 1H): Carboxylic acid proton (-COOH).
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δ ~3.5-4.5 ppm (singlet, 1H): Tertiary alcohol proton (-OH).
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δ ~2.3 ppm (triplet, 2H): Methylene protons alpha to the carboxyl group (-CH₂-COOH).
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δ ~1.8 ppm (triplet, 2H): Methylene protons beta to the carboxyl group (-CH₂-CH₂-COOH).
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δ ~1.4-1.7 ppm (multiplet, 8H): Methylene protons of the cyclopentyl ring.
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¹³C NMR Spectroscopy:
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δ ~175-180 ppm: Carbonyl carbon of the carboxylic acid.
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δ ~70-80 ppm: Quaternary carbon of the cyclopentyl ring bearing the hydroxyl group.
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δ ~30-40 ppm: Methylene carbons of the propanoic acid chain and the cyclopentyl ring.
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Infrared (IR) Spectroscopy:
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3300-2500 cm⁻¹ (broad): O-H stretching of the hydrogen-bonded carboxylic acid.[4]
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~3500 cm⁻¹ (broad): O-H stretching of the tertiary alcohol.
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~1710 cm⁻¹ (strong): C=O stretching of the carboxylic acid dimer.[4]
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~1250 cm⁻¹: C-O stretching of the carboxylic acid.
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~1150 cm⁻¹: C-O stretching of the tertiary alcohol.
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Mass Spectrometry (Electron Ionization):
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Molecular Ion (M⁺): m/z = 158.
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Key Fragments: Loss of H₂O (m/z = 140), loss of COOH (m/z = 113), and cleavage of the propanoic acid chain.
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Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and efficient synthesis of 3-(1-Hydroxycyclopentyl)propanoic acid could be achieved through a Reformatsky-type reaction or a Grignard reaction followed by carboxylation. A straightforward approach involves the reaction of cyclopentanone with a suitable organometallic reagent derived from a protected 3-halopropanoic acid.
Figure 3. Potential reactivity of 3-(1-Hydroxycyclopentyl)propanoic acid.
Potential Applications in Drug Development
While there are no specific documented applications for 3-(1-Hydroxycyclopentyl)propanoic acid, its structural features suggest several potential roles in medicinal chemistry.
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Scaffold for Novel Therapeutics: The combination of a lipophilic cyclopentyl ring and polar functional groups provides a balanced pharmacokinetic profile. The cyclopentyl moiety is a common feature in many drug molecules, where it can enhance binding to hydrophobic pockets of target proteins.
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Prodrug Moiety: The carboxylic acid can be esterified to create prodrugs of other therapeutic agents, potentially improving their solubility, stability, or oral bioavailability.
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Linker in Complex Molecules: The bifunctional nature of this molecule allows it to act as a linker to connect two other molecular fragments, for example, in the development of PROTACs or other targeted therapies.
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Analgesic and Anti-inflammatory Agents: Some propanoic acid derivatives, such as ibuprofen and naproxen, are well-known non-steroidal anti-inflammatory drugs (NSAIDs). While the mechanism would likely differ, this structural class has a precedent in inflammation-related therapies.
Experimental Protocols
The following are generalized protocols for the characterization and analysis of a novel compound such as 3-(1-Hydroxycyclopentyl)propanoic acid.
Purification by Column Chromatography
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Stationary Phase: Silica gel (60 Å, 230-400 mesh).
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Mobile Phase: A gradient of ethyl acetate in hexanes, with the addition of 1% acetic acid to suppress deprotonation of the carboxylic acid and reduce tailing.
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Procedure: a. Dissolve the crude product in a minimal amount of the initial mobile phase. b. Load the solution onto a pre-packed silica gel column. c. Elute the column with an increasing gradient of ethyl acetate. d. Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.
Structure Elucidation by NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). [5]2. ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
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¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. This will likely require a longer acquisition time than the proton spectrum.
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Data Analysis: Integrate the proton signals to determine the relative number of protons in each environment. Analyze the chemical shifts and splitting patterns to assign the signals to the corresponding atoms in the molecular structure.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile in water, with 0.1% formic acid or trifluoroacetic acid added to both solvents to ensure good peak shape for the carboxylic acid.
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Detection: UV detection at a wavelength where the carboxyl group or any potential chromophores absorb (e.g., 210 nm).
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Procedure: a. Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL). b. Inject a small volume (e.g., 10 µL) onto the HPLC system. c. Run the gradient method and record the chromatogram. d. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
Safety and Handling
As a novel chemical, 3-(1-Hydroxycyclopentyl)propanoic acid should be handled with care, assuming it may be hazardous. General safety precautions for a compound of this class include:
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves. [6][7]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust. [8]Avoid contact with skin and eyes. [9]* Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases. [7]* Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste. [6]
Conclusion
3-(1-Hydroxycyclopentyl)propanoic acid represents an intriguing, albeit understudied, molecular scaffold with potential applications in drug discovery and materials science. This guide has provided a comprehensive theoretical overview of its physical and chemical properties, a plausible synthetic strategy, and a discussion of its potential reactivity and applications. The experimental protocols outlined provide a roadmap for any researcher wishing to synthesize and characterize this compound. It is our hope that this technical guide will serve as a valuable resource and catalyst for further investigation into this and related bifunctional molecules.
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